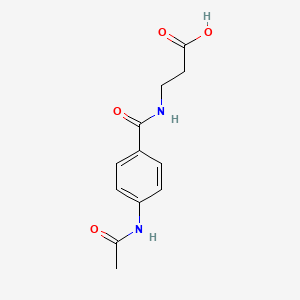

3-(4-Acetylamino-benzoylamino)propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Acetylamino-benzoylamino)propionic acid (3-ABA) is an important organic compound used in a wide range of scientific research applications. It is a white, crystalline solid that can be synthesized in the laboratory. It has a molecular weight of 191.2 g/mol and a melting point of 132-134°C. 3-ABA is an amino acid derivative and is an important component of many biological processes.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : 3-(4-Phenyl) benzoyl propionic acid, a related compound, has been used as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The derivatives of furanones and benzoxazinones showed notable reactions with different nucleophiles (Soliman, Bakeer, & Attia La., 2010).

Hypolipidemic Agents : Research has shown that 3-(4-Phenoxybenzoyl) propionic acids and their derivatives exhibit hypolipidemic activity in normal rats. A study involving these compounds discovered that the 2-acetylthio derivative displayed significant hypolipidemic activity (Tomisawa et al., 1985).

Immunotropic Activity : Amides of 5‐substituted 3‐methyl‐4‐isothiazolecarboxylic acid, containing acetylamino or benzoylamino groups, were found to have activities in the humoral immune response and delayed type hypersensitivity reaction to sheep red blood cells in vivo (Lipnicka, Regiec, Sułkowski, & Zimecki, 2005).

Fluorescence Spectra in Pharmaceutical Research : 7-Acetylamino-, benzoylamino-, and tosylamino-3-phenylisocarbostyril compounds have been synthesized and their fluorescence spectra analyzed for potential pharmaceutical applications (Yagi, Oomori, & Okazaki, 1969).

Local Anesthetic and Platelet Antiaggregating Activities : Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have been synthesized and tested for activities like local anesthetic and platelet antiaggregating, comparable to acetylsalicylic acid (Mosti et al., 1994).

Synthesis of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound similar to 3-(4-Acetylamino-benzoylamino)propionic acid, is a versatile synthon for preparing polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Propiedades

IUPAC Name |

3-[(4-acetamidobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-8(15)14-10-4-2-9(3-5-10)12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,13,18)(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDSDLFJOCMYCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylamino-benzoylamino)propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)